molecular formula C8H15N B1433753 6,6-Dimethyl-2-azaspiro[3.3]heptane CAS No. 1783644-98-3

6,6-Dimethyl-2-azaspiro[3.3]heptane

Cat. No.: B1433753
CAS No.: 1783644-98-3
M. Wt: 125.21 g/mol
InChI Key: FRRNNGLWUZAGSL-UHFFFAOYSA-N
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Description

6,6-Dimethyl-2-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 1783644-98-3 . It has a molecular weight of 125.21 . The compound is liquid in its physical form .


Synthesis Analysis

The synthesis of azaspiro[3.3]heptanes has been a subject of interest in drug discovery programs . The key synthesis step involves thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The reduction of the β-lactam ring with alane produces 1- .


Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI code is 1S/C8H15N/c1-7(2)3-8(4-7)5-9-6-8/h9H,3-6H2,1-2H3 .


Chemical Reactions Analysis

Azaspiro[3.3]heptanes are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle .


Physical and Chemical Properties Analysis

The compound is liquid in its physical form . It has a molecular weight of 125.21 .

Scientific Research Applications

Synthesis of Spirocyclic Compounds

6,6-Dimethyl-2-azaspiro[3.3]heptane has been explored in the synthesis of novel spirocyclic compounds. Guerot et al. (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, using efficient sequences. These methods facilitate the synthesis of building blocks for drug discovery, either as library members or on a preparative scale (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Insect Repellent Properties

In a study by Smolanoff et al. (1975), 6,6-dimethyl-2-azaspiro[4.4]non-1-ene, a compound related to this compound, was isolated from the defensive secretion of a millipede and found to act as an insect repellent and topical irritant (Smolanoff, Kluge, Meinwald, McPhail, Miller, Hicks, & Eisner, 1975).

Synthesis of Amino Acids Analogues

Radchenko et al. (2010) synthesized novel amino acids derived from this compound, contributing to the family of sterically constrained amino acids used in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Crossed [2 + 2] Cycloaddition Reactions

Murray et al. (2021) described an intermolecular crossed [2 + 2] photocycloaddition reaction involving 2-azaspiro[3.3]heptane, enabling access to polysubstituted 2-oxaspiro[3.3]heptane and 2-azaspiro[3.3]heptane motifs of interest in medicinal chemistry (Murray et al., 2021).

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

Gurry et al. (2015) reported the synthesis of 2-oxa-7-azaspiro[3.5]nonane and related spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, for oxidative cyclizations yielding new tetracyclic systems (Gurry, McArdle, & Aldabbagh, 2015).

Future Directions

The compound is available for purchase for pharmaceutical testing , indicating its potential use in future research and drug development.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6,6-Dimethyl-2-azaspiro[3.3]heptane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound’s unique structure allows it to form specific interactions with target proteins, potentially influencing their activity. For instance, spirocyclic compounds like this compound can offer more interactions with target proteins due to their three-dimensional structures . These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways in which these enzymes are involved.

Cellular Effects

This compound has been shown to influence various cellular processes and functions. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific proteins and enzymes within the cell, this compound can modulate signaling pathways, leading to changes in gene expression and metabolic activities. These effects can vary depending on the cell type and the concentration of the compound used in the experiments .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. The binding interactions are facilitated by the unique three-dimensional structure of this compound, which allows it to fit into the active sites of target proteins. These interactions can result in changes in gene expression and alterations in biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that spirocyclic compounds like this compound can maintain their stability under specific conditions, allowing for prolonged interactions with target biomolecules . Degradation of the compound over time can lead to a decrease in its effectiveness and potential changes in its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, this compound may cause toxic or adverse effects. Studies have shown that spirocyclic compounds can have threshold effects, where a certain concentration is required to achieve the desired biochemical response . Exceeding this threshold can lead to toxicity and other adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. The interactions between this compound and metabolic enzymes can lead to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Properties

IUPAC Name

6,6-dimethyl-2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-7(2)3-8(4-7)5-9-6-8/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRNNGLWUZAGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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